molecular formula C9H8N2O2 B13670996 Benzofuran-6-carbohydrazide

Benzofuran-6-carbohydrazide

Cat. No.: B13670996
M. Wt: 176.17 g/mol
InChI Key: ODLWYXPRXJTDPL-UHFFFAOYSA-N
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Description

Benzofuran-6-carbohydrazide is a chemical compound belonging to the benzofuran family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-6-carbohydrazide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of strong bases and elevated temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of catalytic strategies and innovative synthetic methods can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-6-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield benzofuran-6-carboxylic acid, while reduction may produce benzofuran-6-carbohydrazine .

Scientific Research Applications

Benzofuran-6-carbohydrazide has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:

Mechanism of Action

The mechanism of action of benzofuran-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. For example, benzofuran derivatives have been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Benzofuran-6-carbohydrazide can be compared with other similar compounds, such as benzothiophene and benzofuran derivatives. These compounds share a similar core structure but differ in their substituents and biological activities. Some of the similar compounds include:

This compound stands out due to its unique combination of biological activities and its potential applications in various fields. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-benzofuran-6-carbohydrazide

InChI

InChI=1S/C9H8N2O2/c10-11-9(12)7-2-1-6-3-4-13-8(6)5-7/h1-5H,10H2,(H,11,12)

InChI Key

ODLWYXPRXJTDPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CO2)C(=O)NN

Origin of Product

United States

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